(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol
Overview
Description
(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material, 4,4-dimethylcyclohexanone, is prepared through the hydrogenation of 4,4-dimethylcyclohexene.
Reduction Reaction: The 4,4-dimethylcyclohexanone undergoes reduction using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., thionyl chloride, SOCl2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors in biological systems, leading to downstream signaling effects.
Enzyme Inhibition: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Cellular Pathways: Affecting cellular pathways and processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-[(1S,3R,4S)-3,4-dimethylcyclohexyl]-2-(3,4-dimethylphenyl)ethan-1-ol
- (1S)-1-{2-[(3,4-dimethylcyclohexyl)oxy]phenyl}ethan-1-ol
Uniqueness
(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexane ring with two methyl groups and an ethan-1-ol group differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(1S)-1-(4,4-dimethylcyclohexyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9,11H,4-7H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXBBGBKSFZOCF-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(CC1)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.